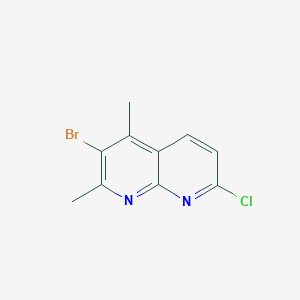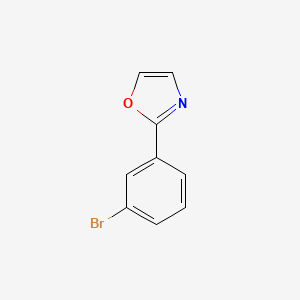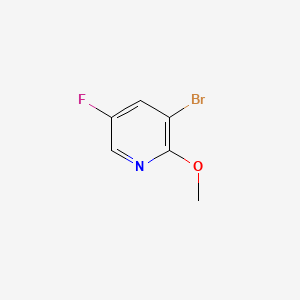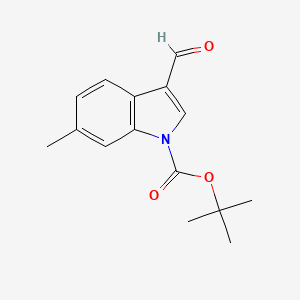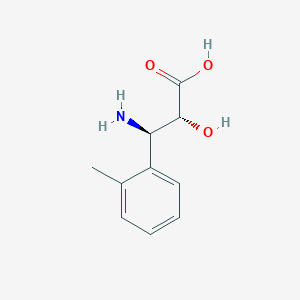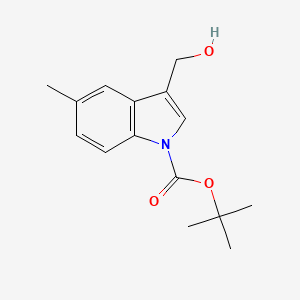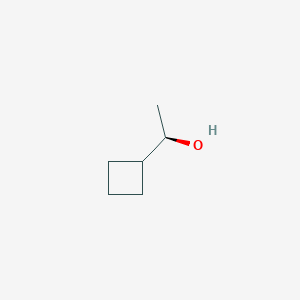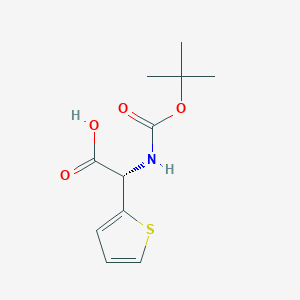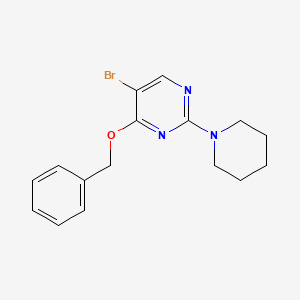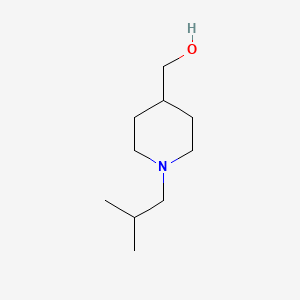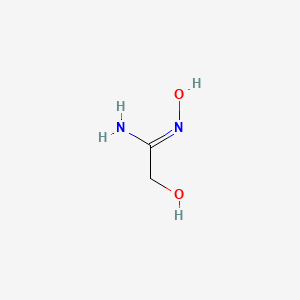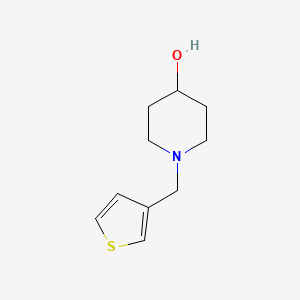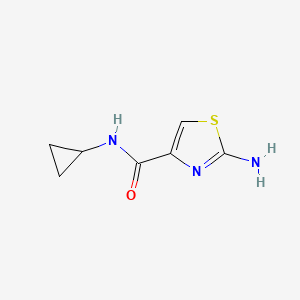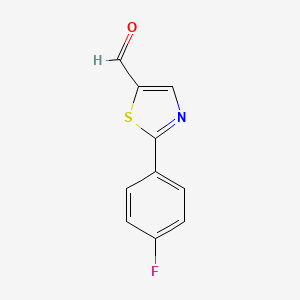
2-(4-Fluorophenyl)thiazole-5-carbaldehyde
Descripción general
Descripción
“2-(4-Fluorophenyl)thiazole-5-carbaldehyde” is a chemical compound with the molecular formula C10H6FNOS . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in its ring structure .
Molecular Structure Analysis
The molecular structure of “2-(4-Fluorophenyl)thiazole-5-carbaldehyde” consists of a thiazole ring attached to a fluorophenyl group and a carbaldehyde group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Aplicaciones Científicas De Investigación
Antinociceptive and Anti-inflammatory Activity
Thiazole derivatives have been used in the synthesis of compounds with potential antinociceptive (pain-relieving) and anti-inflammatory activities. These properties are significant for developing new medications to treat pain and inflammation-related conditions .
Antimicrobial Agents
Thiazoles are known for their antimicrobial properties. They can be used to create compounds that act against various microorganisms, which is crucial in the fight against infectious diseases .
Anticancer Agents
Some thiazole compounds have been identified to have anticancer properties. They are used in synthesizing agents that can inhibit the growth of cancer cells, offering a pathway for new cancer treatments .
Antibacterial Therapeutics
Specific thiazole-based compounds have shown promising results as antibacterial therapeutics agents, particularly against E. coli. This application is vital in developing new antibiotics .
Antioxidant Agents
Thiazole derivatives can also serve as antioxidant agents. They help in preventing oxidative stress, which is linked to various chronic diseases .
Synthesis of Substituted Pyrazolines
Thiazoles are used in synthesizing substituted pyrazolines, which have applications ranging from antidepressants to being present in vitamins and pigments found in plants and animals .
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)10-12-5-9(6-13)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMAURQPBMLMSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)thiazole-5-carbaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1520504.png)
